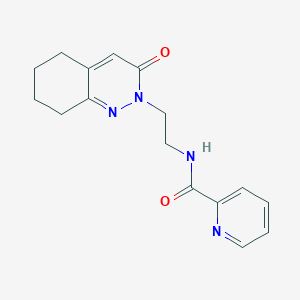
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide typically involves multi-step organic reactions. A common approach includes the initial formation of 3-oxo-5,6,7,8-tetrahydrocinnoline through cyclization reactions, followed by the introduction of the ethyl group and subsequent coupling with picolinamide. The reaction conditions often require controlled temperatures, specific solvents, and the presence of catalysts to achieve the desired yield and purity.
Industrial Production Methods: Industrial production might utilize continuous flow reactors to optimize the synthesis process, improving efficiency and scalability. This approach reduces the reaction time and increases the safety of handling potentially hazardous chemicals, ensuring a consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states, which may lead to the formation of useful intermediates in synthetic chemistry.
Reduction: It can also be reduced to yield distinct reduced forms, providing versatility in synthesizing derivatives with varying functionalities.
Substitution: Due to the presence of reactive functional groups, it can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions might employ reagents like alkyl halides or aryl diazonium salts under controlled conditions.
Major Products: Major products formed from these reactions vary, but can include oxidized derivatives, reduced forms with different hydrogenation levels, and substituted products depending on the reacting group introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is valuable in synthesizing complex molecules and exploring reaction mechanisms, providing insights into organic synthesis pathways.
Biology: In biology, its derivatives might serve as molecular probes or intermediates in drug discovery, aiding in the understanding of biological processes and the development of new therapeutics.
Medicine: Medicinal chemistry applications include its potential as a lead compound for designing drugs targeting specific molecular pathways, offering opportunities for developing novel treatments.
Industry: In industrial settings, this compound can be used in the production of advanced materials, agricultural chemicals, and as a catalyst or intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biochemical pathways, influencing cellular functions. The precise molecular targets and pathways vary depending on the specific application and derivative form of the compound.
Comparison with Similar Compounds
When compared to other similar compounds, N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide stands out due to its unique structural features, which confer distinct reactivity and biological activity. Similar compounds might include:
3-oxo-5,6,7,8-tetrahydrocinnoline derivatives: These compounds share structural similarities but differ in functional group modifications, influencing their chemical behavior and applications.
Picolinamide derivatives: Compounds with picolinamide moieties can exhibit varying degrees of biological activity and synthetic utility, providing a comparative framework for evaluating this compound.
Overall, this compound's unique structure and diverse reactivity make it a compound of significant interest for scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15-11-12-5-1-2-6-13(12)19-20(15)10-9-18-16(22)14-7-3-4-8-17-14/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOIVJCOGIKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2854805.png)
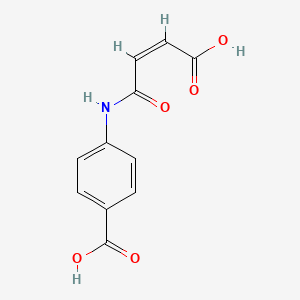
![N-[(furan-2-yl)methyl]-4-[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide](/img/structure/B2854807.png)

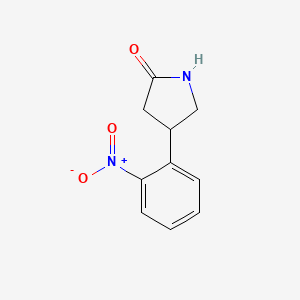
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2854812.png)
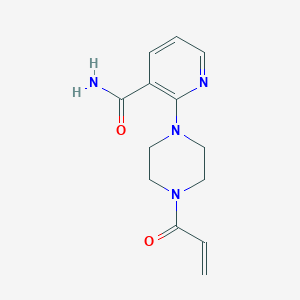
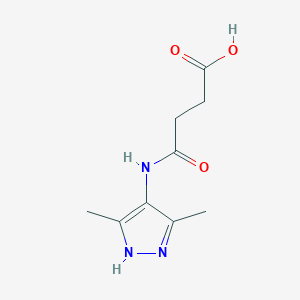

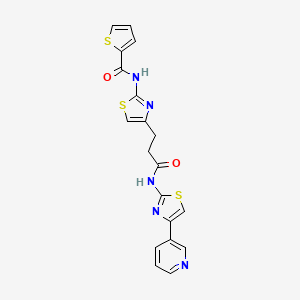
![N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854821.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2854822.png)
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2854823.png)

